4,4'-Carbonylbis(isobenzofuran-1,3-dione)
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Overview
Description
4,4’-Carbonylbis(isobenzofuran-1,3-dione) is a chemical compound with the molecular formula C17H6O7 and a molecular weight of 322.23 g/mol . It is also known by other names such as benzophenonetetracarboxylic dianhydride and phthalic anhydride, 4,4’-carbonyldi- . This compound is characterized by the presence of two isobenzofuran-1,3-dione units linked by a carbonyl group.
Preparation Methods
4,4’-Carbonylbis(isobenzofuran-1,3-dione) can be synthesized through various methods. One common synthetic route involves the reaction of sodium phthalate with a bridging carbonyl group . The reaction conditions typically include the use of a vacuum solution impregnation method to incorporate multi-walled carbon nanotubes, which enhances the electrochemical performance of the compound . Industrial production methods may involve bulk manufacturing, sourcing, and procurement processes to ensure the compound’s availability for various applications .
Chemical Reactions Analysis
4,4’-Carbonylbis(isobenzofuran-1,3-dione) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include the use of sodium ions for insertion and activation of ortho-carbonyl functional groups . Major products formed from these reactions include conjugated compounds that exhibit high theoretical specific capacities, making them suitable for applications in sodium-ion batteries .
Scientific Research Applications
4,4’-Carbonylbis(isobenzofuran-1,3-dione) has a wide range of scientific research applications. In chemistry, it is used as an organic electrode material with high specific capacity and structural variety, which boosts the sodium-ion insertion/extraction kinetics for sodium-ion batteries . In biology and medicine, the compound’s unique properties may be explored for potential therapeutic applications, although specific studies in these fields are limited. In industry, it is used in the production of high-performance organic electrode materials for energy storage devices .
Mechanism of Action
The mechanism of action of 4,4’-Carbonylbis(isobenzofuran-1,3-dione) involves the initiation of sodium ion insertion and activation of ortho-carbonyl functional groups by the bridging carbonyl group . This process enhances the electrochemical performance of the compound, making it a promising material for sodium-ion storage . The molecular targets and pathways involved in this mechanism are primarily related to the compound’s ability to facilitate sodium-ion insertion/extraction kinetics .
Comparison with Similar Compounds
4,4’-Carbonylbis(isobenzofuran-1,3-dione) can be compared with other similar compounds such as 5,5’-sulfonylbis(isobenzofuran-1,3-dione) and 3,3’,4,4’-benzophenonetetracarboxylic dianhydride . These compounds share structural similarities but differ in their functional groups and specific applications. For example, 5,5’-sulfonylbis(isobenzofuran-1,3-dione) contains a sulfonyl group instead of a carbonyl group, which may influence its reactivity and applications . The uniqueness of 4,4’-Carbonylbis(isobenzofuran-1,3-dione) lies in its high theoretical specific capacity and its ability to enhance sodium-ion insertion/extraction kinetics, making it a valuable material for energy storage applications .
Properties
Molecular Formula |
C17H6O7 |
---|---|
Molecular Weight |
322.22 g/mol |
IUPAC Name |
4-(1,3-dioxo-2-benzofuran-4-carbonyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H6O7/c18-13(7-3-1-5-9-11(7)16(21)23-14(9)19)8-4-2-6-10-12(8)17(22)24-15(10)20/h1-6H |
InChI Key |
DLCQVSZPARLPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=CC4=C3C(=O)OC4=O)C(=O)OC2=O |
Origin of Product |
United States |
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